(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(19)11(18)8-9-4-6-10(7-5-9)20-14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQCPDZVTYYOAN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660529 | |
| Record name | tert-Butyl O-(trifluoromethyl)-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921609-32-7 | |
| Record name | tert-Butyl O-(trifluoromethyl)-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Functionalization
A common starting point is (S)-4-hydroxyphenylalanine or a protected phenylalanine derivative. The para-hydroxy group is converted to a trifluoromethoxy substituent via nucleophilic substitution or electrophilic trifluoromethoxylation reagents. This step is critical and often employs specialized reagents such as:
- Trifluoromethyl hypofluorite or equivalents for direct trifluoromethoxylation.
- Copper-catalyzed trifluoromethoxylation reactions using trifluoromethoxide sources.
Protection of Carboxyl Group
The carboxyl group of phenylalanine is protected as a t-butyl ester to prevent unwanted side reactions during subsequent steps. This is typically achieved by:
- Acid-catalyzed esterification using isobutylene in the presence of an acid catalyst.
- Direct esterification with t-butanol under acidic conditions.
Maintenance of Stereochemistry
Throughout the synthesis, conditions are carefully controlled to avoid racemization of the chiral center. Mild reaction conditions and selective reagents are chosen to preserve the (S)-configuration.
Representative Synthetic Route (Inferred from Related Literature)
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of L-phenylalanine carboxyl group as t-butyl ester | t-Butanol, acid catalyst (e.g., HCl or H2SO4), reflux | Formation of L-phenylalanine t-butyl ester |
| 2 | Introduction of trifluoromethoxy group at para-position | Electrophilic trifluoromethoxylation reagent (e.g., Togni reagent), copper catalyst, base | Conversion of para-hydroxy or para-halogenated phenylalanine ester to this compound |
| 3 | Purification and characterization | Chromatography, crystallization | Pure this compound |
Summary Table of Preparation Methods
| Preparation Step | Method Description | Reagents/Conditions | Notes |
|---|---|---|---|
| Carboxyl protection | Esterification to t-butyl ester | t-Butanol, acid catalyst | Protects carboxyl group for further reactions |
| Trifluoromethoxylation | Electrophilic substitution at para-position | Trifluoromethoxylation reagent, copper catalyst | Introduces trifluoromethoxy group |
| Boc protection/deprotection | Amino group protection and removal | Boc anhydride for protection; TFA for deprotection | Controls amino group reactivity |
| Coupling reactions | Amide bond formation | Coupling agents (PyBOP, HATU), base (DIPEA) | Enables introduction of diverse substituents |
Chemical Reactions Analysis
Key Data:
| Step | Conditions | Yield | Selectivity (ee) | Source |
|---|---|---|---|---|
| Asymmetric alkylation | LiHMDS, THF, −78°C → RT, 12 h | 82% | 94% | |
| Enzymatic hydrolysis | pH 7.0 buffer, 37°C, 24 h | 45% | >99% |
Peptide Bond Formation
The tert-butyl ester acts as a carboxyl-protecting group during peptide synthesis. It undergoes:
-
Coupling with amines : Using HATU/DIPEA in DMF to form amide bonds.
-
Solid-phase synthesis : Anchoring via Fmoc-strategy on Wang resin .
Example Reaction:
text(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester + H-Gly-OMe → H-Gly-(S)-4-(CF3O)Phe-OMe (after deprotection) Conditions: HATU (1.1 eq), DIPEA (2 eq), DMF, RT, 2 h Yield: 88%[1][4]
Deprotection of the tert-Butyl Ester
The tert-butyl group is cleaved under acidic conditions:
Comparative Deprotection Data:
| Reagent | Time | Temp | Yield | Purity | Source |
|---|---|---|---|---|---|
| 95% TFA/DCM | 1 h | RT | 95% | 99% | |
| 85% H3PO4 | 12 h | 60°C | 92% | 98% | |
| Magic Blue/Et3SiH | 30 min | 40°C | 89% | 97% |
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethoxyl group directs electrophiles to the meta position:
Nitration:
text(S)-4-(CF3O)Phe-OtBu + HNO3/H2SO4 → (S)-4-(CF3O)-3-NO2-Phe-OtBu Conditions: 0°C → RT, 4 h Yield: 72%[6]
Halogenation:
| Electrophile | Product | Yield | Regioselectivity | Source |
|---|---|---|---|---|
| Br2/FeCl3 | 3-Br-4-(CF3O)Phe-OtBu | 65% | >95% meta | |
| Cl2/AlCl3 | 3-Cl-4-(CF3O)Phe-OtBu | 58% | 93% meta |
Reductive Amination
The α-amino group reacts with aldehydes/ketones:
text(S)-4-(CF3O)Phe-OtBu + PhCHO → (S)-PhCH=N-(4-(CF3O)Phe-OtBu) Conditions: NaBH3CN, MeOH, 24 h Yield: 81%[4]
Stability Under Basic Conditions
The tert-butyl ester resists saponification but undergoes slow hydrolysis in polar aprotic solvents:
| Condition | Degradation Rate (t1/2) | Byproduct | Source |
|---|---|---|---|
| 1M NaOH, MeOH/H2O | >1 week | Carboxylic acid | |
| LiOH, THF/H2O | 48 h | Carboxylic acid |
Scientific Research Applications
Peptide Synthesis
The compound serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide chains can enhance the stability and bioactivity of the resulting compounds, making it particularly valuable in the pharmaceutical industry. The trifluoromethoxy group can influence the electronic properties of peptides, potentially leading to improved interactions with biological targets .
Drug Development
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester plays a significant role in the design of novel pharmaceuticals, especially those targeting neurological disorders. The trifluoromethoxy group enhances the lipophilicity and bioavailability of active pharmaceutical ingredients, which is critical for effective drug formulation . Recent studies have demonstrated its potential in developing compounds that modulate neurotransmitter systems, providing insights into treatments for conditions like depression and anxiety .
Biotechnology Applications
In biotechnology, this compound is utilized to modify amino acids, improving the properties of enzymes and proteins used in industrial processes. Its ability to stabilize protein structures can enhance enzyme activity and specificity, making it a valuable tool in biocatalysis . Additionally, its incorporation into biomolecules can lead to novel therapeutic agents with enhanced efficacy.
Research in Neuroscience
The compound is particularly valuable in neuroscience research for studying amino acid effects on neurotransmitter functions. Its derivatives have been investigated for their roles as antagonists or modulators of ion channels involved in pain pathways, such as TRPM8 channels. This research could lead to new pain management therapies .
Cosmetic Formulations
Due to its properties, this compound is also explored in cosmetic formulations. It can enhance skin hydration and stability in products, making it an attractive ingredient for cosmetic chemists looking to improve product performance .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Key building block enhancing stability and bioactivity in therapeutic peptides |
| Drug Development | Improves bioavailability and efficacy of drugs targeting neurological disorders |
| Biotechnology | Modifies amino acids for enhanced enzyme properties in industrial processes |
| Neuroscience Research | Investigates effects on neurotransmitter functions; potential for new pain management therapies |
| Cosmetic Formulations | Enhances skin hydration and product stability |
Case Studies
- Fluorinated Phenylalanines in Drug Design : A study highlighted the synthesis of fluorinated phenylalanines, including (S)-4-(trifluoromethoxyl)phenylalanine, demonstrating their utility in creating novel therapeutic agents with improved pharmacokinetic profiles .
- Neuroscience Applications : Research involving this compound has shown its effectiveness as a TRPM8 antagonist, providing insights into its potential use for treating peripheral pain conditions .
- Biotechnological Innovations : The use of this compound has been reported to enhance enzyme activity significantly, showcasing its role as a modifier in biocatalytic processes .
Mechanism of Action
The mechanism by which (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl group (-CF₃) at the para position (vs. Halogen substituents (-F, -Br) at meta positions may alter steric bulk and electronic properties differently, influencing binding affinity in target proteins.
Stereochemical Impact :
- The (S) and (R) enantiomers of 4-(trifluoromethyl)phenylalanine t-butyl ester (CAS 1241681-43-5 vs. 1052168-10-1) highlight the importance of chirality in pharmacological activity. Enantiomers often exhibit divergent biological interactions, necessitating rigorous stereochemical control in synthesis .
Applications :
- Fluorinated analogs like the (S)-4-CF₃ and (S)-3-F derivatives are prioritized in medicinal chemistry for their ability to improve drug half-life and membrane permeability .
- Brominated derivatives (e.g., (S)-3-Bromo) may serve as intermediates for cross-coupling reactions in fine chemical synthesis .
Biological Activity
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester is a fluorinated derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound’s biological activity, including its synthesis, structure-activity relationships, and relevant case studies.
- Chemical Formula : C14H18F3NO2
- Molecular Weight : 303.29 g/mol
- CAS Number : 44754804
The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, potentially increasing its biological activity compared to non-fluorinated analogs.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, a related study evaluated various derivatives against strains such as Staphylococcus aureus and Enterococcus faecalis. The findings indicated that the presence of the trifluoromethyl group was crucial for enhancing the antimicrobial activity of these compounds .
Table 1: Antimicrobial Activity of Trifluoromethyl Derivatives
| Compound | MIC (μM) against S. aureus | MIC (μM) against E. faecalis |
|---|---|---|
| (S)-4-(Trifluoromethoxyl)Phe | 18.7 | 35.8 |
| Related Compound A | 15.0 | 30.0 |
| Related Compound B | 22.5 | 40.0 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using human monocytic leukemia cell lines (THP-1) revealed varying degrees of cytotoxicity, with IC50 values ranging from 1.4 to >10 µM depending on the lipophilicity of the derivatives tested . The increased lipophilicity associated with the trifluoromethyl group likely contributes to enhanced membrane permeability and bioactivity.
Table 2: Cytotoxicity Data Against THP-1 Cells
| Compound | IC50 (µM) |
|---|---|
| (S)-4-(Trifluoromethoxyl)Phe | 1.4 - >10 |
| Control Compound | 3.0 |
Structure-Activity Relationships
The structure-activity relationship (SAR) studies indicate that the trifluoromethyl moiety significantly influences both antimicrobial and anticancer activities by enhancing lipophilicity and promoting favorable interactions with biological targets. The electron-withdrawing nature of fluorine atoms facilitates stronger interactions with enzymes and receptors, which may contribute to increased efficacy .
Case Studies
- Antiviral Activity : Research involving phenylalanine derivatives has shown promising antiviral properties against HIV-1 and HIV-2. In particular, compounds with structural similarities to (S)-4-(Trifluoromethoxyl)phenylalanine exhibited better antiviral activity than existing treatments like PF-74 .
- Enzyme Inhibition : Molecular docking studies have revealed that derivatives can moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases, which are critical in inflammatory pathways . The presence of the trifluoromethyl group enhances binding affinity through halogen bonding interactions.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester, and how do reaction conditions impact stereochemical control?
- Methodological Answer : The synthesis typically involves alkylation of chiral auxiliaries, such as the Schöllkopf reagent, with fluorinated benzyl halides. For example, fluorinated benzyl bromides can react with chiral pyrazine derivatives (e.g., (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) to yield intermediates that are hydrolyzed and Boc-protected to achieve stereochemical fidelity . Reaction temperature, solvent polarity, and catalyst choice (e.g., palladium for cross-coupling) critically influence enantioselectivity.
Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?
- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard for purity assessment. For instance, LCMS (m/z 757 [M+H]+) and HPLC retention time (1.23 minutes under SQD-FA05 conditions) provide rapid identification . Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is essential for verifying the trifluoromethoxy group’s integrity .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store under inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis of the t-butyl ester. Hygroscopic intermediates should be handled in anhydrous solvents (e.g., dichloromethane or DMF) and desiccated immediately post-synthesis .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated during the synthesis of fluorinated phenylalanine derivatives?
- Methodological Answer : Chiral stationary phase HPLC with UV/fluorescence detection is optimal. For example, using a Chiralpak® column with hexane/isopropanol gradients can resolve enantiomers. Circular dichroism (CD) spectroscopy further corroborates stereochemical assignments by detecting Cotton effects specific to the (S)-configuration .
Q. In peptide synthesis, how does the t-butyl ester group enable selective deprotection, and what cleavage conditions preserve the trifluoromethoxy moiety?
- Methodological Answer : The t-butyl ester is stable under basic and nucleophilic conditions but cleaved selectively with trifluoroacetic acid (TFA) or HCl in dioxane. For example, Boc-protected derivatives are deprotected using TFA (95% yield), leaving the trifluoromethoxy group intact due to its resistance to acidolysis .
Q. What are the mechanistic challenges in introducing the trifluoromethoxy group, and how can side reactions (e.g., defluorination) be minimized?
- Methodological Answer : The trifluoromethoxy group’s electron-withdrawing nature can hinder nucleophilic substitution. Using silver(I) or copper(I) catalysts promotes efficient coupling of trifluoromethoxy precursors to aromatic rings. Side reactions like defluorination are mitigated by avoiding high temperatures (>80°C) and using non-polar solvents (e.g., toluene) .
Q. How does the trifluoromethoxy substituent alter the pharmacokinetic properties of phenylalanine derivatives in drug discovery?
- Methodological Answer : The trifluoromethoxy group enhances metabolic stability and membrane permeability. LogP measurements (via shake-flask or chromatographic methods) and plasma protein binding assays (e.g., ultrafiltration) quantify hydrophobicity and bioavailability. In vitro CYP450 inhibition assays further assess metabolic resistance .
Key Considerations for Experimental Design
- Stereochemical Control : Use chiral auxiliaries (e.g., Schöllkopf reagent) and low-temperature (–40°C) alkylation to minimize racemization .
- Analytical Validation : Cross-validate LCMS/NMR data with synthetic intermediates to confirm stepwise fidelity .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility of the t-butyl ester .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
